N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantane derivative and an oxazole ring. The presence of these functional groups contributes to its diverse chemical and biological properties.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide . The final step involves the coupling of the adamantane derivative with the oxazole ring under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane derivative is known to interact with cellular membranes, potentially altering their properties and affecting cellular functions. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide
- N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
This compound stands out due to its unique combination of an adamantane derivative and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-22(17-8-14-7-15(10-17)11-18(22)9-14)13-23-21(25)19-12-20(27-24-19)16-5-3-2-4-6-16/h2-6,12,14-15,17-18H,7-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOOHPYCYOBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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